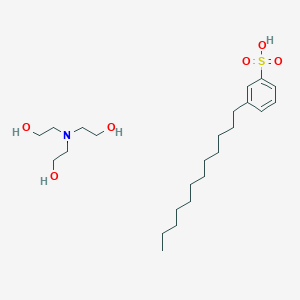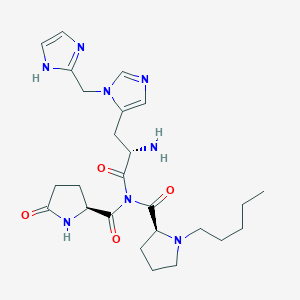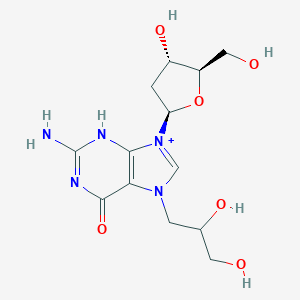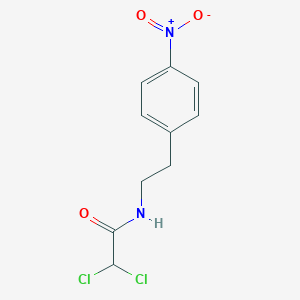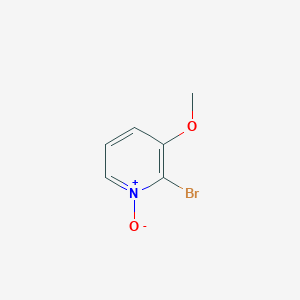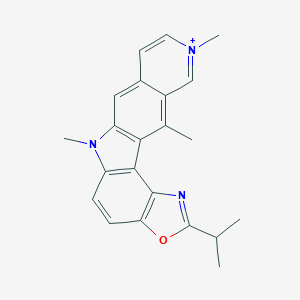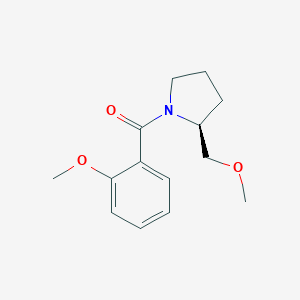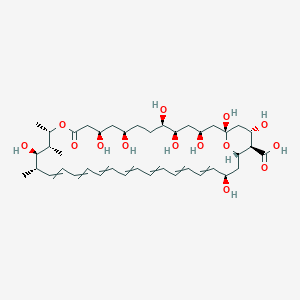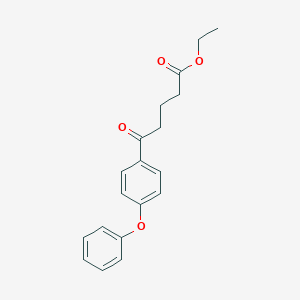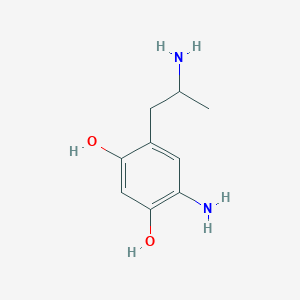
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine, commonly known as 5-amino-2-hydroxytryptamine (5-AHT), is a monoamine neurotransmitter that plays a crucial role in the regulation of various physiological and behavioral functions. It is a derivative of tryptamine and is structurally similar to serotonin. 5-AHT is synthesized in the pineal gland, enterochromaffin cells of the gastrointestinal tract, and brainstem neurons. It is involved in the regulation of mood, appetite, sleep, and pain perception.
Mecanismo De Acción
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine exerts its effects by binding to specific receptors, including 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3. These receptors are present in various regions of the brain and gastrointestinal tract. The activation of these receptors leads to the modulation of various physiological and behavioral functions, including mood, appetite, sleep, and pain perception.
Efectos Bioquímicos Y Fisiológicos
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine has various biochemical and physiological effects on the body. It regulates the release of various hormones, including melatonin, cortisol, and prolactin. It also regulates the activity of the autonomic nervous system, including the sympathetic and parasympathetic systems. 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is involved in the regulation of gastrointestinal motility and secretion. It also regulates the tone of smooth muscles in the blood vessels and bronchi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine has several advantages for lab experiments. It is a stable and readily available compound that can be used to study the role of monoamine neurotransmitters in various physiological and pathological conditions. However, the use of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine in lab experiments has some limitations. It is a highly reactive compound that can undergo rapid metabolism and degradation in vivo. The effects of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine can also vary depending on the dose and route of administration.
Direcciones Futuras
There are several future directions for the study of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine. One area of research is the development of new drugs that target specific 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine receptors for the treatment of various disorders, including depression, anxiety, and irritable bowel syndrome. Another area of research is the study of the role of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine in the regulation of circadian rhythms and sleep. The development of new techniques for the measurement of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine in vivo is also an area of future research.
Métodos De Síntesis
The synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine involves the decarboxylation of 5-hydroxytryptophan (5-HTP), which is an intermediate in the biosynthesis of serotonin. 5-HTP is converted to 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine by the action of aromatic L-amino acid decarboxylase (AADC) enzyme. AADC is present in the pineal gland, brain, and gastrointestinal tract. The synthesis of 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is regulated by various factors, including light exposure, food intake, and stress.
Aplicaciones Científicas De Investigación
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is widely used in scientific research to study the role of monoamine neurotransmitters in various physiological and pathological conditions. It is used as a marker for serotoninergic neurons in the brain and gastrointestinal tract. 5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine is also used to study the regulation of circadian rhythms, sleep, and mood. It is used in the diagnosis and treatment of various disorders, including depression, anxiety, and irritable bowel syndrome.
Propiedades
Número CAS |
106868-44-4 |
|---|---|
Nombre del producto |
5-Amino-2,4-dihydroxy-alpha-methylphenylethylamine |
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
4-amino-6-(2-aminopropyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H14N2O2/c1-5(10)2-6-3-7(11)9(13)4-8(6)12/h3-5,12-13H,2,10-11H2,1H3 |
Clave InChI |
PSMUOMKJPAJKEZ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1O)O)N)N |
SMILES canónico |
CC(CC1=CC(=C(C=C1O)O)N)N |
Sinónimos |
5-ADMP 5-amino-2,4-dihydroxy-alpha-methylphenylethylamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



